3-methyl-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)benzenesulfonamide
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Description
3-methyl-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that the anticancer activity of molecules containing a 1,2,3-triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of an enzyme .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to show various biologically vital properties .
Properties
IUPAC Name |
3-methyl-N-[3-oxo-3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-17-6-5-9-20(14-17)31(29,30)23-12-10-22(28)26-13-11-19(15-26)27-16-21(24-25-27)18-7-3-2-4-8-18/h2-9,14,16,19,23H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYVNVXCNKUVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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